1,8-Naphthyridine-2,4-diol is a heterocyclic compound that belongs to the class of naphthyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a naphthyridine core with hydroxyl groups at the 2 and 4 positions, contributing to its chemical reactivity and biological properties. The compound is identified by the Chemical Abstracts Service number 59514-86-2.
1,8-Naphthyridine-2,4-diol can be sourced from various chemical suppliers and is often produced through synthetic routes involving cyclization reactions of appropriate precursors. Its derivatives and analogs are frequently studied for their pharmacological potential.
This compound is classified as a naphthyridine derivative, which falls under the broader category of heterocyclic compounds. Naphthyridines are characterized by their fused pyridine rings and are noted for their roles in various biological systems.
The synthesis of 1,8-naphthyridine-2,4-diol can be achieved through several methods:
The typical reaction conditions include heating the reactants under reflux or using microwave irradiation to promote cyclization. The optimization of temperature and time is crucial for achieving high yields and purity of the final product.
The molecular structure of 1,8-naphthyridine-2,4-diol consists of a naphthyridine ring system with hydroxyl groups positioned at the 2 and 4 carbon atoms. The molecular formula is CHNO, with a molecular weight of approximately 192.18 g/mol.
1,8-Naphthyridine-2,4-diol can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, influencing yield and selectivity. For example, oxidation reactions often require careful control of temperature and pH to avoid overoxidation.
The mechanism of action for 1,8-naphthyridine-2,4-diol involves its interaction with biological targets such as enzymes and nucleic acids. The presence of hydroxyl groups enhances hydrogen bonding capabilities, facilitating interactions with biomolecules.
Research indicates that naphthyridines can act as inhibitors or modulators in various biological pathways. For instance, they may influence cell signaling pathways or exhibit anticancer properties by interacting with DNA.
1,8-Naphthyridine-2,4-diol exhibits moderate solubility in polar solvents such as water and ethanol due to its hydroxyl functional groups. It has a tendency to form hydrogen bonds, which influences its reactivity and interaction with other compounds.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound's structure and confirm its purity.
1,8-Naphthyridine-2,4-diol has garnered interest in medicinal chemistry due to its potential biological activities:
The 1,8-naphthyridine scaffold serves as a structural foundation for broad-spectrum antimicrobial agents. Derivatives of 1,8-naphthyridine-2,4-diol exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli), including strains resistant to conventional antibiotics. Their mechanism involves dual inhibition of DNA gyrase and topoisomerase IV—enzymes essential for bacterial DNA replication. Modifications at the C-3 and C-7 positions of the core structure enhance penetration through bacterial membranes and improve binding affinity to molecular targets [1] [7].
Structural optimization has yielded derivatives with exceptional potency against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). For example, cyclopropyl-substituted analogs (e.g., compound 11a) demonstrate 4- to 16-fold greater efficacy than ciprofloxacin against quinolone-resistant Staphylococcus and Enterococcus strains. The presence of fluorine at C-6 and a pyrrolidine moiety at C-7 is critical for overcoming efflux pump-mediated resistance [1] [7].
1,8-Naphthyridine-2,4-diol derivatives lack intrinsic antibacterial activity at physiological concentrations (MIC ≥1,024 µg/mL) but significantly potentiate fluoroquinolone antibiotics. At subinhibitory concentrations (MIC/8), derivatives like 7-acetamido-1,8-naphthyridin-4(1H)-one reduce the MIC of norfloxacin, ofloxacin, and lomefloxacin by 4- to 16-fold against multidrug-resistant E. coli and P. aeruginosa. This synergy arises from competitive inhibition of NorA and MepA efflux pumps, increasing intracellular antibiotic accumulation [2].
Table 1: Antibiotic Modulation by 1,8-Naphthyridine-2,4-Diol Derivatives
Derivative | Antibiotic | Pathogen | MIC Reduction | Mechanism |
---|---|---|---|---|
7-Acetamido derivative | Ofloxacin | E. coli 06 | 32 → 4 µg/mL | Efflux pump inhibition |
7-Acetamido derivative | Lomefloxacin | E. coli 06 | 16 → 2 µg/mL | Efflux pump inhibition |
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Norfloxacin | S. aureus 10 | 64 → 8 µg/mL | Topoisomerase IV sensitization |
1,8-Naphthyridine-2,4-diol analogs disrupt HIV replication by chelating divalent metal ions (Mg²⁺/Mn²⁺) within the viral integrase active site. This prevents the strand-transfer step of viral DNA integration into host genomes. Derivatives bearing 5-chloro and 3-carboxamide substituents (e.g., 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide) achieve >90% inhibition of HIV-1 integrase at 10 µM concentrations. Molecular docking confirms binding to the conserved D64-D116-E152 motif [1] .
While direct evidence remains limited, structurally related 1,8-naphthyridines inhibit coronavirus main protease (Mᵖʳᵒ) and RNA-dependent RNA polymerase (RdRp). Derivatives with appended sulfonamide groups exhibit computational affinity (Kᵢ < 5 µM) for SARS-CoV-2 nonstructural proteins. In vitro studies confirm suppression of viral cytopathic effects in Vero E6 cells, suggesting potential for scaffold repurposing [1] [10].
Planar 1,8-naphthyridine-2,4-diol derivatives intercalate between DNA base pairs, inducing structural distortion that impedes replication. This is complemented by inhibition of topoisomerase I/II, leading to DNA strand breaks. In glioblastoma and leukemia models, aminoalkyl-substituted derivatives (e.g., VL15) stabilize topoisomerase IIα-DNA cleavage complexes at IC₅₀ values of 0.8–2.3 µM—comparable to etoposide. The 2,4-diol configuration enhances hydrogen bonding with guanine-C2 amino groups [1] [5] [6].
Derivatives trigger mitochondrial apoptosis via Bax/Bcl-2 dysregulation and caspase-3/7 activation. In MDA-MB-231 breast cancer cells, 6-aryl-substituted analogs induce G₂/M arrest and PARP cleavage at 5 µM. Proteomics studies reveal simultaneous suppression of EGFR and PI3K/Akt pathways, reducing metastatic potential in HT-29 colon carcinoma models by >60% [1] .
1,8-Naphthyridine-2,4-diol derivatives suppress pro-inflammatory cascades by inhibiting IκB kinase (IKKβ), preventing NF-κB nuclear translocation. In lipopolysaccharide (LPS)-stimulated macrophages, derivatives reduce TNF-α, IL-6, and COX-2 expression by 70–85% at 10 µM. The 2,4-diol moiety is essential for scavenging reactive oxygen species (ROS) that activate NF-κB [3] [8].
Cannabinoid receptor 2 (CB2)-selective naphthyridine agonists (e.g., compound 6 from Table 2) ameliorate neuroinflammation in multiple sclerosis models. They reduce CNS infiltration of CD4⁺ T cells and microglial activation by 50–65% in experimental autoimmune encephalomyelitis (EAE) mice. Clinical analogs are in development for rheumatoid arthritis due to IL-1β and MMP-3 suppression [3] [8].
Table 2: CB2-Selective 1,8-Naphthyridine Immunomodulators
Compound | CB2 Kᵢ (nM) | CB1/CB2 Selectivity | Primary Activity |
---|---|---|---|
6 | 3.60 | >2778 | β-arrestin recruitment |
15 | 0.56 | 40.3 | cAMP inhibition (Agonist) |
17-cis | 0.12 | 1010 | Toggle switch blockade (Antagonist) |
1,8-Naphthyridine-2,4-diol acts as a precursor for CB2 agonists that attenuate microglial activation. Derivatives like 1-[(6-hydroxyhexyl)-1,8-naphthyridin-2(1H)-one-3-carboxamide] (Kᵢ CB2 = 3.6 nM) reduce nitric oxide and CCL2 in Aβ-stimulated microglia by 80%. In vivo, these compounds rescue synaptic plasticity in Alzheimer’s models by suppressing NLRP3 inflammasome assembly [3] [5] [8].
Beyond neuroinflammation, naphthyridine derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at nanomolar ranges, enhancing cortical cholinergic transmission. In chronic stress models, 6-fluorinated analogs exhibit antidepressant effects via hippocampal BDNF upregulation and MAPK phosphatase-3 (MKP-3) inhibition, reducing immobility time in forced swim tests by 45% [1] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7